1-Chloro-7-nitronaphthalene
Description
Significance within Halogenated Nitronaphthalene Systems
Halogenated nitronaphthalenes are a class of compounds that have been synthesized for use as intermediates in the chemical industry for producing dyes, pesticides, and explosives. nih.gov The introduction of electron-withdrawing groups, such as chlorine and nitro groups, significantly alters the electronic properties, reactivity, and solubility of the parent naphthalene (B1677914) structure. Specifically, the nitro group can decrease the electron density of the aromatic system, while the chlorine atom can influence its reactivity towards nucleophilic substitution. This unique electronic arrangement makes 1-chloro-7-nitronaphthalene and related compounds important substrates for studying reaction mechanisms and developing new synthetic methodologies.
Contextual Importance as a Synthetic Intermediate
The true value of this compound lies in its role as a versatile synthetic intermediate. The two functional groups, the chloro and the nitro moieties, can be selectively transformed into a wide array of other functional groups. For instance, the nitro group can be reduced to an amino group, a foundational transformation for the synthesis of dyes, and potentially, pharmacologically active compounds. vulcanchem.com The chlorine atom, on the other hand, can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. It is a key building block for the synthesis of more complex organic molecules, including those with applications in pharmaceuticals and agrochemicals.
Overview of Key Research Areas
Current research involving this compound and its isomers is focused on several key areas. A primary focus is the development of efficient and regioselective synthetic routes to access these compounds. The direct nitration of 1-chloronaphthalene (B1664548), for example, presents challenges in controlling the position of the incoming nitro group. Another significant area of investigation is the exploration of its reactivity. This includes studying the conditions for selective reduction of the nitro group and the substitution of the chloro group. Furthermore, there is growing interest in the application of these compounds as precursors for advanced materials, such as polymers and dyes, owing to their distinct chemical properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| CAS Number | 102153-58-2 |
| Appearance | Not specified |
| Solubility | Predicted to be sparingly soluble in water, soluble in nonpolar organic solvents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-7-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHRRMKLOHCQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350328 | |
| Record name | 1-chloro-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-58-2 | |
| Record name | 1-chloro-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloro 7 Nitronaphthalene
Direct Chlorination Approaches
The introduction of a chlorine atom onto a pre-existing nitronaphthalene skeleton is a viable, albeit complex, method for synthesizing 1-chloro-7-nitronaphthalene. The complexity arises from the directing effects of the nitro group and the potential for multiple chlorination events.
Electrophilic Chlorination of Nitronaphthalene Substrates
The direct chlorination of 1-nitronaphthalene (B515781) is a challenging process. umanitoba.ca The nitro group is a deactivating and meta-directing substituent, which can lead to the formation of various isomers. The reaction is often complicated by the elimination of the nitro group, resulting in the formation of naphthalene (B1677914) and polychlorinated naphthalenes. umanitoba.cacanada.ca
An alternative approach involves the electrophilic chlorination of 7-nitronaphthalene. In this case, the nitro group's meta-directing influence would guide the incoming chlorine atom to the 1-position. This can be achieved using reagents like chlorine gas in the presence of a Lewis acid.
Influence of Catalytic Systems on Regioselectivity
The choice of catalyst is crucial in directing the chlorination to the desired position and minimizing side reactions. Lewis acids, such as iron(III) chloride (FeCl₃), are commonly employed to enhance the electrophilicity of the chlorinating agent. google.com However, the use of strong catalysts like FeCl₃ also increases the risk of over-chlorination. Research into the chlorination of 1-nitronaphthalene has been conducted in the presence of various catalysts to understand their impact on the product distribution. researchgate.net Alternative methods include chlorination with 1 to 10 equivalents of chlorine gas in a melt of 1-nitronaphthalene at 80°C, using 1 wt.-% iron as a catalyst. google.com
The reaction solvent also plays a significant role. Acetic acid has been shown to stabilize intermediates and improve regioselectivity in similar reactions.
Formation of Isomeric Byproducts and Separation Strategies
The chlorination of 1-nitronaphthalene typically yields a mixture of isomers, including 1-chloro-5-nitronaphthalene (B3037785) and 1-chloro-8-nitronaphthalene (B175267), along with dichlorinated products like 1,4-dichloro-5-nitronaphthalene. researchgate.net The desired this compound is not a primary product of this specific reaction.
The separation of these closely related isomers is a significant challenge. Techniques such as fractional crystallization from solvents like xylene or alcohol have been suggested. umanitoba.ca Steam distillation can be employed to remove unreacted 1-nitronaphthalene. umanitoba.ca For analytical purposes, gas-liquid chromatography is used to analyze the reaction products. researchgate.net
Nitration Pathways Involving Chloronaphthalene Precursors
A more common and often more regioselective approach to this compound involves the nitration of 1-chloronaphthalene (B1664548). The directing effects of the chlorine atom guide the incoming nitro group to specific positions on the naphthalene ring.
Regioselective Nitration of 1-Chloronaphthalene
The direct nitration of 1-chloronaphthalene is a plausible route to obtaining chloronitronaphthalene isomers. google.com The chlorine atom, being an ortho-, para-director, will primarily direct the incoming nitro group to the 4, 5, and 8 positions. However, the electron-withdrawing nature of chlorine can present challenges to regioselectivity, often leading to a mixture of products. The formation of 1-chloro-4-nitronaphthalene (B1347161), 1-chloro-5-nitronaphthalene, and 1-chloro-8-nitronaphthalene is commonly observed. nstl.gov.cn
Reaction Conditions and Oxidant Effects on Product Distribution
The conditions of the nitration reaction significantly influence the distribution of the resulting isomers. A typical nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction temperature is a critical parameter to control. Low temperatures, in the range of 0–10°C, are often used to minimize the formation of di-nitrated byproducts. Conversely, higher temperatures can lead to the formation of dinitro and trinitro derivatives. researchgate.net
The choice of solvent can also affect the reaction. Solvents like dioxane or acetic acid can improve the solubility of the reactants and help moderate the reaction's exothermicity. For instance, dissolving 1-chloronaphthalene in dioxane followed by the gradual addition of the nitrating mixture at controlled temperatures (50–60°C) can help minimize polysubstitution.
The composition of the nitrating agent itself has a profound effect. The use of fuming nitric acid at elevated temperatures can lead to a mixture of dinitronaphthalenes. researchgate.net The concentration of the acids and the ratio of the nitrating agent to the substrate are key variables that must be optimized to favor the formation of the desired mononitro product. google.com
Interactive Data Table: Nitration of 1-Chloronaphthalene
| Nitrating Agent | Solvent | Temperature (°C) | Major Products |
|---|---|---|---|
| HNO₃/H₂SO₄ | Dioxane | 50-60 | 1-Chloro-4-nitronaphthalene, 1-Chloro-5-nitronaphthalene, 1-Chloro-8-nitronaphthalene |
| HNO₃/H₂SO₄ | - | 0-10 | Minimized di-nitrated byproducts |
Transformation from Substituted Naphthylamines
A controlled and regioselective approach to synthesizing this compound involves the chemical transformation of a substituted naphthylamine, specifically 1-amino-7-nitronaphthalene (also known as 7-nitro-1-naphthylamine). This method is favored for its ability to precisely place the chloro and nitro groups at the desired positions on the naphthalene ring, avoiding the formation of complex isomer mixtures that can result from direct nitration of 1-chloronaphthalene.
Diazotization and Halogenation Reactions
The conversion of 1-amino-7-nitronaphthalene to this compound is classically achieved through a two-step sequence involving diazotization followed by a copper-catalyzed halogenation, known as the Sandmeyer reaction. wikipedia.org
The first step is the diazotization of the primary aromatic amine. This involves treating 1-amino-7-nitronaphthalene with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com This reaction is conducted at low temperatures, generally between 0–5°C, to ensure the stability of the resulting diazonium salt. The product of this step is 7-nitro-1-naphthalenediazonium chloride.
In the second step, the diazonium salt is subjected to a Sandmeyer reaction. wikipedia.orgbyjus.com This involves the introduction of a copper(I) salt, specifically copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (-N₂⁺) by a chloride ion. masterorganicchemistry.com The nitrogen gas (N₂) evolved is an excellent leaving group, driving the reaction to completion. wikipedia.org This process yields the target molecule, this compound. The Sandmeyer reaction is a versatile and widely used method for producing aryl halides from aryl diazonium salts. byjus.com
Table 1: Reaction Parameters for the Synthesis of this compound via Sandmeyer Reaction
| Step | Starting Material | Reagents | Temperature | Product |
|---|---|---|---|---|
| Diazotization | 1-Amino-7-nitronaphthalene | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0–5°C | 7-Nitro-1-naphthalenediazonium chloride |
| Halogenation | 7-Nitro-1-naphthalenediazonium chloride | Copper(I) chloride (CuCl) | - | This compound |
Mechanisms of Nitro Group Introduction or Retention
In the synthetic route starting from 1-amino-7-nitronaphthalene, the nitro group is already present on the naphthalene core. The key aspect of this methodology is the retention of the nitro group throughout the reaction sequence. The conditions for diazotization and the subsequent Sandmeyer reaction are mild enough and specific to the primary amino group, leaving the nitro group at the 7-position unaffected.
The mechanism of the Sandmeyer reaction itself is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com This transfer results in the formation of an aryl radical and the loss of stable dinitrogen gas (N₂). The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, which is formed in the initial step. This regenerates the copper(I) catalyst and forms the final product, this compound. wikipedia.org The presence of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism. wikipedia.org
Purification Techniques in Synthetic Research
Following the synthesis, the crude this compound product typically contains unreacted starting materials, byproducts, and residual reagents, necessitating rigorous purification. The choice of purification method depends on the scale of the reaction and the nature of the impurities. For nitronaphthalene derivatives, recrystallization and column chromatography are the most common and effective techniques.
Recrystallization: This is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. For nitronaphthalene derivatives, mixed solvent systems like ethanol (B145695)/water are often employed. Other potential solvents for related compounds like 1-nitronaphthalene include pure ethanol or heptane. chemicalbook.com
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase. For nitronaphthalene derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the mixture through the column. A gradient of solvents, such as hexane/ethyl acetate, is often used to effectively separate the desired product from other components. For the related compound 1-nitronaphthalene, chromatography on alumina (B75360) with a benzene (B151609)/petroleum ether eluent has also been reported. chemicalbook.com The progress of the separation is typically monitored using thin-layer chromatography (TLC).
Table 2: Common Purification Techniques for Nitronaphthalene Derivatives
| Technique | Stationary Phase | Eluent/Solvent System | Application Notes |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Effective for separating isomers and byproducts. Monitored by TLC. |
| Column Chromatography | Alumina chemicalbook.com | Benzene/Petroleum Ether chemicalbook.com | Alternative system used for purifying 1-nitronaphthalene. |
| Recrystallization | Ethanol/Water | - | Good for removing impurities with different solubility profiles. |
| Recrystallization | Ethanol or Heptane chemicalbook.com | - | Solvents successfully used for the purification of 1-nitronaphthalene. |
Chemical Reactivity and Reaction Mechanisms of 1 Chloro 7 Nitronaphthalene
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The presence of both an electron-withdrawing nitro group and a deactivating chloro group significantly influences the compound's susceptibility to aromatic substitution reactions.
The chlorine and nitro groups exert opposing and synergistic effects on the naphthalene (B1677914) ring, dictating the course of substitution reactions. Both the chloro and nitro groups are electron-withdrawing, which deactivates the naphthalene ring towards electrophilic aromatic substitution. The nitro group, in particular, is strongly deactivating, making electrophilic attack challenging. chemicalland21.com
In the context of electrophilic aromatic substitution , the directing effects of the substituents are crucial. Halogens like chlorine are typically ortho-, para-directors, while the nitro group is a meta-director. libretexts.orgyoutube.com For 1-chloro-7-nitronaphthalene:
The nitro group at the C-7 position (a β-position) directs incoming electrophiles to its meta positions, which are the C-5 and C-8 positions (both α-positions).
The chlorine atom at the C-1 position (an α-position) directs incoming electrophiles to its ortho (C-2) and para (C-4) positions.
The strong deactivating nature of the nitro group generally dominates, making substitution at the C-5 and C-8 positions the most likely, albeit slow, outcome in an electrophilic attack.
Conversely, for nucleophilic aromatic substitution (SNAr) , the electron-withdrawing character of both substituents activates the ring for attack. mdpi.com This is because these groups can stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. mdpi.comacs.org The activation is most pronounced at positions ortho and para to the electron-withdrawing groups. Therefore, the naphthalene ring of this compound is susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine, which serves as a good leaving group.
The chlorine atom at the C-1 position of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. vulcanchem.com This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate formed during the substitution process.
The generally accepted mechanism for SNAr is a two-step addition-elimination process:
Addition: A nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex. mdpi.comacs.org
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. chemguide.co.uk
Common nucleophiles that can displace the chlorine include amines, alkoxides, and thiols, leading to the formation of various substituted naphthalene derivatives. The reaction rate is dependent on the strength of the nucleophile and the ability of the ring to accommodate the negative charge, which is enhanced by the nitro group.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Attack |
|---|---|---|---|---|
| -NO₂ (Nitro) | C-7 | Strongly Electron-Withdrawing, Deactivating | Meta-directing | C-5, C-8 |
| -Cl (Chloro) | C-1 | Electron-Withdrawing (Inductive), Weakly Deactivating | Ortho, Para-directing | C-2, C-4 |
Role of Chlorine and Nitro Group Substituents in Directing Effects
Reduction Chemistry of the Nitro Group
The nitro group at the C-7 position is readily reduced to an amino group under various conditions, a pivotal transformation in the synthesis of dye intermediates and other complex organic molecules. chemicalland21.comrsc.org
The selective reduction of the nitro group in this compound to form 1-chloro-7-naphthalenamine is a common and synthetically useful reaction. This transformation requires a reducing agent that can selectively act on the nitro group without affecting the carbon-chlorine bond.
Several methods are effective for this purpose:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum is a standard method. mdpi.com
Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl). mdpi.com
Transfer Hydrogenation: Reagents like hydrazine, ammonium (B1175870) formate, or formic acid can be used to transfer hydrogen in the presence of a catalyst. sci-hub.se These methods are often noted for their high selectivity. sci-hub.se
Sulfide Reduction (Zinin Reduction): Using alkali metal sulfides, hydrosulfides, or polysulfides is another established method for reducing aromatic nitro compounds. rsc.orgrsc.org
The choice of reagent can be critical to avoid side reactions, such as the reductive dehalogenation (removal of the chlorine atom).
| Method | Reagents | Typical Conditions | Selectivity for Nitro vs. Halogen |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | Pressurized H₂, various solvents | Good to excellent, but can cause dehalogenation under harsh conditions |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Aqueous or alcoholic solutions, often heated | Generally high |
| Transfer Hydrogenation | Hydrazine/Catalyst, HCOOH/Pd-C | Mild temperatures, various solvents | Excellent |
| Zinin Reduction | Na₂S, NaHS, (NH₄)₂S | Aqueous or alcoholic solutions | High |
The mechanism of nitro group reduction is a multi-step process. While various pathways exist depending on the catalyst and conditions, the Haber mechanism provides the classical framework. mdpi.comrsc.orgunimi.it This mechanism proposes two main routes: a direct pathway and a condensation pathway. mdpi.comunimi.it
Phase Transfer Catalysis (PTC) has emerged as a powerful technique to facilitate the reduction of nitroarenes, especially when the reducing agent and the organic substrate are in different phases (e.g., aqueous and organic). rsc.orgnih.govscilit.com In a typical liquid-liquid PTC system for nitro reduction:
A phase transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt (e.g., tetra-n-butylphosphonium bromide), transports the reducing anion (e.g., hydrosulfide (B80085), HS⁻) from the aqueous phase into the organic phase. rsc.orgresearchgate.net
In the organic phase, the reducing agent reacts with the nitroaromatic compound. researchgate.net
The catalyst then returns to the aqueous phase to repeat the cycle.
A study on the reduction of 1-nitronaphthalene (B515781) using H₂S-laden aqueous amine solution with tetra-n-butylphosphonium bromide (TBPB) as a phase transfer catalyst demonstrated 100% selectivity for the corresponding amine. researchgate.net The mechanism involves the transfer of the hydrosulfide anion to the organic phase where it reduces the nitro group through a series of intermediates. rsc.orgresearchgate.net
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron reduction that proceeds through several well-defined intermediate species. nih.gov
The direct hydrogenation pathway, which is often favored, involves the following key intermediates: mdpi.comrsc.orgunimi.it
Nitroso Compound (R-NO): The first two-electron reduction of the nitro group yields a nitroso derivative. This species is generally highly reactive. acs.org
Hydroxylamine (B1172632) (R-NHOH): A further two-electron reduction of the nitroso group produces the corresponding N-arylhydroxylamine. This is often a key, isolable intermediate in the reduction sequence. rsc.orgnih.govmdpi.com
Amine (R-NH₂): The final two-electron reduction of the hydroxylamine yields the primary amine product. nih.gov
Mechanistic Studies of Reduction Reactions (e.g., Phase Transfer Catalysis)
Halogen Chemistry
The reactivity of this compound is significantly influenced by the interplay between the chloro and nitro substituents on the naphthalene core. The chlorine atom at the C-1 position and the electron-withdrawing nitro group at the C-7 position dictate the molecule's behavior in various chemical transformations, particularly those involving the halogen.
Potential for Halogen Exchange Reactions
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAAr) reactions, a class of reactions that includes halogen exchange. The presence of the nitro group, a strong electron-withdrawing group, is crucial for this reactivity. It activates the naphthalene ring system towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a transient anionic intermediate. The negative charge is delocalized across the aromatic system and is particularly stabilized when it can be shared by the nitro group. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in a new substituted product. Common nucleophiles that can displace the chlorine include alkoxides, amines, and thiols.
While the nitro group is on the opposite ring from the chlorine atom, its electron-withdrawing influence extends throughout the fused ring system, facilitating the departure of the chloride leaving group. The general scheme for such a reaction can be represented as:
C₁₀H₆(Cl)(NO₂) + Nu⁻ → C₁₀H₆(Nu)(NO₂) + Cl⁻ (where Nu⁻ represents a nucleophile)
This potential for halogen exchange makes this compound a useful intermediate for synthesizing a variety of 7-nitronaphthalene derivatives functionalized at the 1-position.
Activation of Aromatic Ring for Further Transformations
The substituents on this compound create a complex reactivity profile for the aromatic ring. Both the chlorine atom and the nitro group are deactivating towards electrophilic aromatic substitution (EAS) due to their electron-withdrawing inductive effects. msu.edulibretexts.org However, they activate the ring for other types of transformations, most notably nucleophilic aromatic substitution.
The strong deactivation by the nitro group makes electrophilic attack, such as further nitration or halogenation, difficult and likely to occur on the chlorinated ring, directed by the chloro group to the ortho and para positions (C-2 and C-4). nowgonggirlscollege.co.in Conversely, the primary mode of reactivity conferred by the nitro group is the powerful activation towards nucleophilic attack. vulcanchem.com
This activation is not limited to the substitution of the chlorine atom. The nitro group also activates the ring towards Vicarious Nucleophilic Substitution (VNS) of hydrogen. acs.orgnih.gov In VNS reactions, a carbanion containing a leaving group attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. This is followed by a base-induced β-elimination to restore aromaticity. acs.orgnih.gov This pathway allows for the introduction of carbon substituents onto the nitronaphthalene skeleton.
The combined electronic effects of the chloro and nitro groups thus render the naphthalene system electron-poor, making it a substrate for reactions involving electron-rich species (nucleophiles) rather than electron-poor species (electrophiles).
Reactivity of Related Nitroaromatic Naphthalene Derivatives
Comparative Analysis with Other Chloro-nitronaphthalene Isomers
The reactivity of chloro-nitronaphthalene isomers is highly dependent on the relative positions of the two substituents. The activation of the chlorine atom towards nucleophilic substitution is most pronounced when the nitro group is in an ortho or para position, as this allows for direct resonance stabilization of the Meisenheimer intermediate.
In the case of This compound , the substituents are on different rings. This positioning results in a less direct, but still significant, electronic activation for nucleophilic substitution compared to isomers like 1-chloro-2-nitronaphthalene (B8663688) or 1-chloro-4-nitronaphthalene (B1347161). vulcanchem.com
For 1-chloro-2-nitronaphthalene and 1-chloro-4-nitronaphthalene , the nitro group is ortho and para, respectively, to the chlorine. This provides a strong driving force for the displacement of the chlorine atom by nucleophiles. However, the 1,2-isomer also experiences steric hindrance due to the proximity of the two bulky groups, which can affect the rate of reaction.
In isomers such as 8-chloro-1-nitronaphthalene , the peri-interaction between the two substituents introduces significant steric strain, influencing the planarity and reactivity of the molecule. canada.ca The electronic distribution and, consequently, the chemical reactivity of each isomer are unique. vulcanchem.com
| Isomer | Relative Position of Substituents | Activation of Chlorine for SNAAr | Key Influencing Factors |
|---|---|---|---|
| 1-Chloro-2-nitronaphthalene | ortho | High | Direct resonance stabilization; steric hindrance. |
| 1-Chloro-4-nitronaphthalene | para | Very High | Strong, direct resonance stabilization; minimal steric hindrance. |
| 1-Chloro-5-nitronaphthalene (B3037785) | peri | Moderate | Resonance stabilization is possible but involves crossing rings; steric effects. canada.ca |
| This compound | Different Rings | Moderate | General inductive and resonance withdrawal across the fused system. vulcanchem.com |
| 8-Chloro-1-nitronaphthalene | peri | Moderate | Significant steric strain; resonance stabilization. canada.ca |
Understanding General Reactivity Patterns of Nitronaphthalenes
Nitronaphthalenes, as a class, exhibit several characteristic reactivity patterns primarily governed by the influential nitro group.
Electrophilic Substitution : The nitro group is a strong deactivating group and a meta-director in benzene (B151609) chemistry. In naphthalene, it deactivates the ring to which it is attached and directs incoming electrophiles to the other ring, typically at the 5- and 8-positions. nowgonggirlscollege.co.in Therefore, further electrophilic substitution on a nitronaphthalene requires harsh conditions.
Nucleophilic Substitution : As discussed, the nitro group strongly activates the aromatic system towards nucleophilic attack, enabling reactions like SNAAr (if a leaving group is present) and VNS. acs.orgnih.gov
Reduction of the Nitro Group : A very common and synthetically useful reaction of nitronaphthalenes is the reduction of the nitro group to an amino group (-NH₂). This transformation is typically achieved using reducing agents such as tin and hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This provides a route to aminonaphthalenes and their derivatives.
Cycloaddition Reactions : Some nitronaphthalenes can participate as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the naphthalene system, making it reactive towards electron-rich dienes. researchgate.net
Thermodynamic vs. Kinetic Control : The initial nitration of naphthalene itself illustrates important reactivity principles. The reaction yields primarily 1-nitronaphthalene as the kinetic product due to a more stable carbocation intermediate. wordpress.com However, 2-nitronaphthalene (B181648) is the more thermodynamically stable isomer because it avoids the steric repulsion between the nitro group and the hydrogen atom at the C-8 position that exists in the 1-isomer. wordpress.com
| Reaction Type | Effect of Nitro Group | Typical Products | Example Condition |
|---|---|---|---|
| Electrophilic Substitution | Deactivation; directs to other ring (C-5, C-8). nowgonggirlscollege.co.in | Dinitro- or halo-nitronaphthalenes | Concentrated HNO₃/H₂SO₄ (harsh) |
| Nucleophilic Substitution | Activation of the ring. vulcanchem.com | Amino-, alkoxy-, or alkyl-substituted nitronaphthalenes | NaOCH₃ or VNS conditions acs.org |
| Reduction | Readily reduced. | Aminonaphthalenes | Sn/HCl or H₂/Pd-C |
| Cycloaddition | Acts as a dienophile. researchgate.net | Phenanthrene derivatives (after aromatization) | Reaction with a diene at high temperature |
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the naphthalene (B1677914) ring system. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the chloro and nitro group positions.
The ¹H NMR spectrum of 1-Chloro-7-nitronaphthalene is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene skeleton. The electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom cause these protons to be significantly deshielded, shifting their resonances downfield.
The protons on the ring bearing the nitro group (H-5, H-6, H-8) are expected to be further downfield than those on the chloro-substituted ring (H-2, H-3, H-4). The coupling between adjacent protons (ortho-coupling, ³J) and across the bay region will result in a complex but interpretable pattern of doublets and doublets of doublets.
Predicted ¹H NMR Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-8 | 8.5 - 8.7 | d | ³J(H8-H6) ≈ 2.0 |
| H-6 | 8.2 - 8.4 | dd | ³J(H6-H5) ≈ 9.0; ³J(H6-H8) ≈ 2.0 |
| H-5 | 7.8 - 8.0 | d | ³J(H5-H6) ≈ 9.0 |
| H-2 | 7.7 - 7.9 | d | ³J(H2-H3) ≈ 8.5 |
| H-4 | 7.6 - 7.8 | d | ³J(H4-H3) ≈ 8.5 |
The proton-decoupled ¹³C NMR spectrum of this compound should display ten unique signals, one for each carbon atom in the molecule, confirming the Cₛ symmetry. The chemical shifts are heavily influenced by the substituents. The carbons directly attached to the chlorine (C-1) and the nitro group (C-7) will be significantly shifted. The C-7 resonance will be highly deshielded due to the strong electron-withdrawing effect of the nitro group. Data from related isomers like 1-chloro-4-nitronaphthalene (B1347161) can help in predicting these shifts. nih.gov Four signals will correspond to the quaternary (non-protonated) carbons: C-1, C-7, and the two bridgehead carbons (C-4a, C-8a).
Predicted ¹³C NMR Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7 (C-NO₂) | 147 - 150 |
| C-1 (C-Cl) | 132 - 135 |
| C-4a | 134 - 137 |
| C-8a | 130 - 133 |
| C-4 | 128 - 131 |
| C-5 | 128 - 130 |
| C-2 | 126 - 128 |
| C-8 | 124 - 126 |
| C-3 | 123 - 125 |
Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for confirming the presence of key functional groups. dntb.gov.ua For this compound, these spectra will be dominated by vibrations associated with the nitro group, the carbon-chlorine bond, and the aromatic naphthalene core. Spectral analysis of the parent compound, 1-nitronaphthalene (B515781), provides a strong basis for these assignments. researchgate.net
Key expected vibrational frequencies include:
Nitro Group (NO₂): Two strong, characteristic bands are expected for the nitro group. The asymmetric stretching vibration typically appears in the 1510-1550 cm⁻¹ range, while the symmetric stretching vibration is found between 1330-1370 cm⁻¹.
Carbon-Chlorine Bond (C-Cl): A moderate to strong absorption corresponding to the C-Cl stretch is expected in the 700-800 cm⁻¹ region.
Aromatic System: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can also provide information about the substitution pattern.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is based on the naphthalene chromophore, which is modified by the chloro and nitro substituents. Both groups act as auxochromes and are expected to cause a bathochromic shift (a shift to longer wavelengths) of the naphthalene absorption bands. Studies on 1-nitronaphthalene show characteristic absorption bands which are influenced by solvent polarity. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group, in particular, extends the conjugation and lowers the energy of the π → π* transitions.
Expected UV-Vis Absorption Data for this compound Note: λₘₐₓ values are solvent-dependent.
| Transition Type | Expected λₘₐₓ (nm) | Description |
|---|---|---|
| π → π* | ~220-240 | High-energy transition of the aromatic system. |
| π → π* | ~260-290 | B-band (benzenoid) transition of the naphthalene core. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₆ClNO₂), the high-resolution mass spectrum would confirm its elemental composition.
The nominal molecular weight is 207.61 g/mol . A key feature in the low-resolution mass spectrum is the isotopic signature of chlorine. The molecular ion will appear as a pair of peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1.
Electron ionization (EI) would likely induce predictable fragmentation pathways. Analysis of related halo-nitroaromatics suggests common fragmentation patterns.
Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
|---|---|---|
| 207/209 | [C₁₀H₆ClNO₂]⁺ | Molecular ion peak (M⁺) showing the 3:1 chlorine isotope pattern. |
| 177/179 | [C₁₀H₆Cl]⁺ | Loss of NO₂ group. |
| 161 | [C₁₀H₆NO₂]⁺ | Loss of Cl radical. |
| 142 | [C₉H₆N]⁺ | Loss of Cl and HCO. |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from other isomers (e.g., 1-chloro-2-nitronaphthalene (B8663688), 1-chloro-4-nitronaphthalene) that are often co-produced during synthesis.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions, typically using silica (B1680970) gel plates and a mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).
Column Chromatography: For purification on a preparative scale, column chromatography with silica gel is the standard method.
High-Performance Liquid Chromatography (HPLC): HPLC provides a highly efficient means for both analytical and preparative separation. For substituted nitronaphthalenes, reverse-phase (RP) HPLC is very effective. A method developed for the separation of the isomer 1-chloro-8-nitronaphthalene (B175267) utilizes a C18 or similar reverse-phase column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com Similar conditions would be expected to effectively separate this compound from related impurities. Ultra-performance liquid chromatography (UPLC) offers even faster and higher-resolution separations, as demonstrated for analogous bromo-nitronaphthalene isomers.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of this compound that govern its chemical behavior. These methods allow for the detailed exploration of its electronic landscape and the prediction of its reactivity towards various chemical transformations.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to model its electronic characteristics. These calculations can determine optimized molecular geometry, charge distribution, and vibrational frequencies.
The presence of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups significantly influences the electronic properties of the naphthalene core. DFT studies can quantify these effects by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For instance, the nitro group strongly deactivates the ring towards electrophilic substitution, while the chlorine atom has a more complex influence, directing incoming electrophiles and influencing nucleophilic aromatic substitution (SNAr) reactions.
Fukui indices, derived from DFT calculations, can be employed to localize electrophilic and nucleophilic sites within the molecule, offering a more quantitative prediction of reactivity. Studies on related nitronaphthalene compounds have shown that DFT is a reliable method for predicting ground state geometries and understanding the influence of substituents on the aromatic system. liverpool.ac.ukresearchgate.net
Table 1: Selected Computed Ground State Properties of Nitronaphthalene Derivatives from DFT Calculations
| Property | 1-Nitronaphthalene (Illustrative) | Remarks |
| Methodology | B3LYP/6-31G(d,p) | A common level of theory for such calculations. researchgate.net |
| Dipole Moment | ~3.8 D | Indicates significant charge separation due to the nitro group. |
| HOMO Energy | -7.5 eV | Related to the molecule's ability to donate electrons. |
| LUMO Energy | -2.1 eV | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | An indicator of chemical reactivity and electronic transitions. |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering the distribution of electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity and its behavior in chemical reactions. rsc.org
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. rsc.org
The introduction of electron-withdrawing groups like nitro and chloro substituents tends to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO. rsc.org This lowering of the LUMO energy makes the molecule a better electron acceptor, which is consistent with the known reactivity of nitroaromatic compounds. nih.gov Frontier orbital analysis can also explain the regioselectivity of reactions, as the lobes of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively. rsc.org
Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants to products. For this compound, this includes modeling reactions such as nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and electrophilic substitution.
By calculating the potential energy surface (PES) for a given reaction, chemists can identify the minimum energy path and the structure of the associated transition state. researchgate.net For instance, in an SNAr reaction where the chlorine atom is displaced by a nucleophile, computational methods can be used to simulate the formation of the Meisenheimer complex intermediate and calculate the activation energy for the reaction. This information is invaluable for predicting the feasibility and regioselectivity of such substitutions.
Similarly, the reduction of the nitro group to an amino group can be modeled to understand the mechanism and energetics of this common transformation. Transition state calculations, often performed using methods like QST2 or the TS algorithm within Gaussian software, are computationally intensive but provide crucial details about the geometry and energy of the highest point along the reaction coordinate. researchgate.net These theoretical predictions can then be validated through experimental kinetic studies.
Excited State Calculations and Photophysical Modeling
The interaction of this compound with light and its subsequent behavior are governed by its excited-state properties. Computational methods are essential for modeling these photophysical processes, which are often difficult to study experimentally due to their ultrafast nature.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. It allows for the prediction of absorption spectra (UV-Vis), fluorescence, and phosphorescence properties. For nitroaromatic compounds like this compound, TD-DFT can elucidate the nature of the electronic transitions, such as n→π* or π→π*, and their corresponding energies. researchgate.net
Nitroaromatic compounds are known for their complex photophysics, often characterized by very fast and efficient intersystem crossing (ISC) from the singlet excited state to the triplet manifold, which leads to low fluorescence quantum yields. nih.gov TD-DFT calculations can help to understand this phenomenon by identifying the energies and characters of the relevant singlet and triplet states. researchgate.net The presence of low-lying triplet states that are close in energy to the initially populated singlet excited state can facilitate rapid ISC. acs.org
Studies on related nitronaphthalenes have shown that TD-DFT can predict excitation energies and help rationalize the observed photophysical behavior, including the influence of solvent polarity on excited-state dynamics. researchgate.net For example, calculations can model how solvent affects the relative energies of locally excited and charge-transfer states, which in turn influences the deactivation pathways of the excited molecule. nih.gov
Table 2: Illustrative TD-DFT Calculated Excitation Energies for 1-Nitronaphthalene
| Solvent | Excitation Energy (eV) | Remarks |
| Cyclohexane | 2.38 | Non-polar solvent. researchgate.net |
| Methanol | 2.33 | Polar, protic solvent. researchgate.net |
| Acetonitrile | 2.32 | Polar, aprotic solvent. researchgate.net |
Note: This data is for the related compound 1-nitronaphthalene and illustrates the typical solvent effects on excitation energies as calculated by TD-DFT. The specific values for this compound may differ.
Multi-Reference Ab Initio Methods (e.g., CASPT2//CASSCF)
While TD-DFT is a powerful tool, it can sometimes struggle to accurately describe systems with significant multi-reference character, such as molecules with stretched bonds, conical intersections, or complex excited-state manifolds. In such cases, more sophisticated multi-reference ab initio methods are required.
The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic wavefunction by including all important electronic configurations. rsc.org However, it often lacks quantitative accuracy due to the neglect of dynamic electron correlation. This is typically corrected by applying second-order perturbation theory on top of the CASSCF wavefunction, a method known as CASPT2. rsc.org The CASPT2//CASSCF approach, where geometries are optimized at the CASSCF level and energies are refined with CASPT2, is a robust methodology for studying complex photochemical processes.
For nitronaphthalenes, these methods can be used to accurately map out the potential energy surfaces of the ground and excited states, identify conical intersections (points of degeneracy between electronic states) that facilitate ultra-fast non-radiative decay, and calculate spin-orbit couplings that govern the rates of intersystem crossing. acs.org Although computationally very demanding, CASPT2//CASSCF calculations provide a highly detailed and accurate picture of the photophysical pathways, explaining phenomena like the extremely fast singlet-to-triplet conversion observed in many nitronaphthalene derivatives. researchgate.net
Computational and Theoretical Chemistry of 1 Chloro 7 Nitronaphthalene
Theoretical Methods and Models
In the computational analysis of 1-chloro-7-nitronaphthalene, accounting for the influence of the solvent is crucial for accurately predicting its chemical behavior and properties in solution. Solvation models are broadly categorized into two types: implicit and explicit.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) and its variations, such as the conductor-like screening model (COSMO), are commonly employed. researchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure. For instance, in studies of related nitroaromatic compounds like 1-nitronaphthalene (B515781), the PCM has been used with time-dependent density functional theory (TD-DFT) to investigate excited-state properties. researchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models provide a more realistic description of the immediate solvation shell. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a balance between accuracy and computational cost.
Research Findings on Related Compounds:
While specific computational studies on the solvation effects of this compound are not extensively documented in the literature, research on analogous compounds like 1-nitronaphthalene and other chloro-nitronaphthalene derivatives provides valuable insights.
Studies on 1-nitronaphthalene have shown that solvent polarity significantly influences its photophysical properties. For example, TD-DFT calculations have demonstrated that an increase in solvent polarity leads to a decrease in the excitation energy of 1-nitronaphthalene. researchgate.net This is attributed to the differential stabilization of the ground and excited states by the polar solvent.
The following table, based on data for 1-nitronaphthalene, illustrates the effect of solvent polarity on calculated excitation energies. researchgate.net
| Solvent | Polarity Index | Calculated Excitation Energy (eV) |
| Cyclohexane | 0.2 | 2.38 |
| Methanol | 5.1 | 2.33 |
| Acetonitrile (B52724) | 5.8 | 2.32 |
Data is for 1-nitronaphthalene and is illustrative of the expected trend for this compound. researchgate.net
Furthermore, investigations into the excited-state dynamics of nitronaphthalene derivatives have revealed that solvent polarity can affect the rates of intersystem crossing (ISC), the process of transitioning from a singlet excited state to a triplet state. nih.gov For some derivatives, increasing solvent polarity has been shown to decrease the ISC rate. nih.gov
In a study on 1-chloro-4-nitronaphthalene (B1347161), it was observed that the rate of hydrogen abstraction by the lowest excited triplet state is decelerated by increasing solvent polarity and hydrogen-bonding donor ability. nih.gov This highlights the importance of specific solute-solvent interactions in determining reaction kinetics. nih.gov
The computational modeling of solvation is therefore indispensable for a comprehensive understanding of the reactivity, spectroscopy, and photochemistry of this compound in different chemical environments. The choice of the solvation model depends on the specific property being investigated, with implicit models being suitable for general electrostatic effects and explicit models being necessary for processes involving direct solvent participation.
Photophysical and Photochemical Behavior of 1 Chloro 7 Nitronaphthalene
The interaction of 1-chloro-7-nitronaphthalene with light initiates a series of complex photophysical and photochemical processes. These events, occurring on extremely short timescales, dictate the compound's excited-state behavior and its subsequent chemical transformations.
Environmental Transformation and Degradation Mechanisms
Microbial Biodegradation Pathways
The biodegradation of nitroaromatic compounds, including nitronaphthalenes, is a critical process for their removal from contaminated environments. While specific studies on 1-chloro-7-nitronaphthalene are limited, the metabolic pathways can be inferred from research on analogous compounds like 1-nitronaphthalene (B515781) and other substituted naphthalenes.
The initial step in the aerobic bacterial degradation of nitronaphthalenes is typically catalyzed by a multi-component enzyme system known as a dioxygenase. asm.orgoup.com For 1-nitronaphthalene, a three-component dioxygenase, NinAaAbAcAd, has been identified in Sphingobium sp. strain JS3065. asm.org This enzyme attacks the aromatic ring, incorporating both atoms of molecular oxygen. asm.orgoup.com
Naphthalene (B1677914) dioxygenase (from the nahA gene) and similar nitroarene dioxygenases are Rieske-type oxygenases that can act on a range of substituted naphthalenes. asm.orgoup.comresearchgate.net These enzymes exhibit broad substrate specificity, enabling them to initiate the degradation of various xenobiotic compounds. asm.org It is proposed that a similar dioxygenase system is responsible for the initial oxidative attack on the this compound molecule.
Table 1: Key Enzymes in Nitronaphthalene Biodegradation
| Enzyme/System | Gene(s) | Function | Organism Example | Citation |
| Nitronaphthalene Dioxygenase | ninAaAbAcAd | Catalyzes the initial dihydroxylation of 1-nitronaphthalene, leading to the elimination of the nitro group. | Sphingobium sp. strain JS3065 | asm.org |
| Naphthalene Dioxygenase | nahA | Initiates naphthalene degradation by forming (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. Can also attack other PAHs. | Pseudomonas sp. | oup.com |
| Salicylate (B1505791) 5-hydroxylase | nagG, nagH | Converts salicylate to gentisate in the lower degradation pathway. | Ralstonia solanacearum | researchgate.net |
| Gentisate 1,2-dioxygenase | - | Catalyzes the ring-fission of gentisate, a key intermediate in the lower pathway. | Sphingobium sp. strain JS3065 | asm.org |
The genetic information encoding the enzymes for the degradation of naphthalene and its derivatives is often located on large, self-transmissible plasmids. asm.orgcapes.gov.br This is a common strategy in bacteria for the rapid adaptation to and evolution of pathways for degrading xenobiotic compounds. capes.gov.brresearchgate.net
For instance, the well-studied NAH7 plasmid in Pseudomonas species carries two key operons for naphthalene degradation. capes.gov.brnih.gov More specifically, the catabolism of 1-nitronaphthalene in Sphingobium sp. strain JS3065 is encoded by a nin gene cluster located on a plasmid. asm.orgasm.org This nin cluster is believed to have evolved from an ancestral naphthalene catabolic pathway (nag-like genes) through a minor modification in the initial dioxygenase's specificity. asm.orginchem.org The presence of these genes on mobile genetic elements like plasmids facilitates their horizontal transfer among different bacterial species, enhancing the metabolic capabilities of microbial communities in contaminated sites. asm.orgresearchgate.net
The microbial oxidation of the naphthalene ring system proceeds through the formation of several key intermediates. The initial dioxygenase attack on 1-nitronaphthalene results in the formation of 1,2-dihydroxynaphthalene. asm.orgresearchgate.net This intermediate is also central to the degradation pathway of unsubstituted naphthalene. asm.org
In the case of this compound, the enzymatic attack would likely produce a chlorinated dihydroxynaphthalene derivative. The degradation of 1-nitronaphthalene by the mutant strain Pseudomonas fluorescens TTC1 was found to proceed through an unstable dihydrodiol intermediate (1,2-dihydro-1,2-dihydroxy-7-nitronaphthalene) which spontaneously dehydrates to form dihydroxynaphthalene isomers. researchgate.net Following the formation of the diol, the pathway continues via intermediates such as salicylic (B10762653) acid and gentisate before the aromatic ring is cleaved and the resulting products enter central metabolic pathways. oup.comresearchgate.netasm.org
A crucial step in the biodegradation of nitroaromatic compounds is the removal of the nitro group (denitration). In the aerobic pathway for 1-nitronaphthalene, the initial dioxygenase attack itself results in the elimination of the nitro group as nitrite (B80452). researchgate.net This oxidative denitration is a common mechanism for compounds like nitrotoluenes and nitrobenzenes. researchgate.net
Alternatively, some bacteria utilize nitroreductases, which catalyze the reduction of the nitro group to a hydroxylamino group. nih.gov This reduced intermediate can then be rearranged by a mutase. For example, 4-chloronitrobenzene is reduced to 1-chloro-4-hydroxylaminobenzene, which is then transformed into 2-amino-5-chlorophenol. nih.gov While less is known about the specific denitration of this compound, it is plausible that either an initial oxidative removal by a dioxygenase or a reductive pathway initiated by a nitroreductase could occur, depending on the specific microorganisms and environmental conditions. researchgate.netnih.gov Complete denitration has been observed for other nitro-compounds, such as nitroglycerin, by bacteria like Rhodococcus species which can utilize the compound as a sole nitrogen source. nih.gov
Formation of Intermediates in Microbial Degradation (e.g., Dihydroxynaphthalene)[18],
Adsorption and Desorption Processes in Soil and Sediment
The mobility and bioavailability of this compound in the environment are largely governed by its adsorption and desorption behavior in soil and sediment. des.qld.gov.au Adsorption is the process where a chemical adheres to the surface of soil or sediment particles, while desorption is the reverse process where the chemical is released back into the soil solution or water column. des.qld.gov.au
The adsorption and desorption processes are influenced by several factors, as detailed in the table below.
| Factor | Influence on Adsorption of this compound |
|---|---|
| Soil Organic Carbon (OC) Content | Higher OC content leads to stronger adsorption due to the compound's hydrophobic nature. The primary mechanism is partitioning into the organic matrix. |
| Clay Mineral Content | Clay minerals provide surface area for adsorption. While less significant than organic carbon for non-ionic compounds, they contribute to the overall adsorption capacity of the soil. europa.eu |
| pH | Soil pH can influence the surface charge of soil particles and the chemical's speciation. For a neutral compound like this compound, pH has a minimal direct effect on its chemistry but can affect the adsorbent properties of the soil. europa.eu |
| Temperature | Adsorption is typically an exothermic process, so an increase in temperature generally leads to a decrease in adsorption (Le Chatelier's principle). |
| Ionic Strength | The concentration of salts in the soil water can affect adsorption, though the effect is generally more pronounced for ionic compounds. epa.gov |
Due to its expected strong adsorption to soil and sediment particles, this compound is likely to be persistent in these compartments, with limited potential for leaching into groundwater. fishersci.com Its transport would be primarily associated with the movement of eroded soil and suspended sediment particles. des.qld.gov.aucore.ac.uk
Environmental Distribution and Transport Modeling
Environmental fate models are used to predict the distribution and transport of chemicals across different environmental compartments: air, water, soil, and sediment. env.go.jp Fugacity-based models, such as the Mackay Level I and Level III models, are commonly used for this purpose. oecd.orgenv.go.jp These models use the chemical's physical-chemical properties to estimate its partitioning behavior.
To model the environmental distribution of this compound, the following key properties would be required:
| Property | Significance in Modeling | Estimated Value/Behavior (based on analogs) |
|---|---|---|
| Molecular Weight | Fundamental property for all calculations. | 207.62 g/mol |
| Vapor Pressure | Determines the tendency of the chemical to partition into the air. | Low; similar to 1-nitronaphthalene (4.8 x 10⁻⁴ mm Hg at 25°C). nih.gov This suggests it will exist in both vapor and particulate phases in the atmosphere. |
| Water Solubility | Governs the concentration in the aqueous phase. | Poor water solubility is expected, a common characteristic for nitronaphthalenes. fishersci.comsolubilityofthings.com This limits its concentration in water and enhances partitioning to organic phases. |
| Log Kow (Octanol-Water Partition Coefficient) | Measures the chemical's hydrophobicity and potential for bioaccumulation. | Higher than 1-nitronaphthalene (log Kow = 3.19). nih.gov A higher value indicates a greater tendency to partition into soil, sediment, and biota. |
| Henry's Law Constant | Indicates the partitioning between air and water. | Relatively low; similar to 1-nitronaphthalene (1.76 x 10⁻⁶ atm-m³/mol). nih.gov This suggests that volatilization from water surfaces would be a slow but potentially important fate process. nih.gov |
A Mackay Level I model calculation would predict the equilibrium distribution of this compound in a hypothetical "unit world" environment. oecd.org Based on the properties of its analogs, the model would likely predict that if the chemical is released into the environment, it will predominantly partition into soil and sediment due to its low water solubility and high Kow. oecd.orgnih.gov A smaller fraction would be found in water, and an even smaller amount in the air.
A more complex Mackay Level III model would consider transport and transformation processes, providing a more realistic, non-equilibrium steady-state distribution. env.go.jp This model would account for advective transport (e.g., river flow, wind) and degradation rates in each compartment. Given its expected properties, the model would likely show that this compound is not readily transported over long distances in the aqueous or atmospheric phases but is instead sequestered in soil and sediment near its source. nih.govfishersci.com
Advanced Applications in Chemical Science
Role as Chemical Intermediate in Specialized Syntheses
1-Chloro-7-nitronaphthalene serves as a versatile intermediate in organic synthesis, primarily due to its two reactive sites: the nitro group and the chlorine atom. The nitro group can be readily reduced to an amino group, while the chlorine atom can be displaced through nucleophilic aromatic substitution reactions. These transformations open pathways to a wide array of substituted naphthalene (B1677914) derivatives.
Nitroaromatic compounds have historically been foundational in the synthesis of dyes and pigments. nih.govnih.gov this compound is a valuable precursor in this field. The most common synthetic strategy involves the chemical reduction of the nitro group to form 1-chloro-7-aminonaphthalene. This resulting aromatic amine is a key building block for azo dyes. Through a process called diazotization, the amino group is converted into a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) to generate a diverse range of azo dyes, which are characterized by the -N=N- linkage. The presence of the chlorine atom on the naphthalene ring can influence the final color, solubility, and lightfastness of the dye.
The general pathway is as follows:
Reduction: The nitro group of this compound is reduced to an amine using agents like tin and hydrochloric acid or through catalytic hydrogenation.
Diazotization: The resulting 1-chloro-7-aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is reacted with a suitable coupling partner (e.g., phenols, naphthols, or aromatic amines) to form the final azo dye.
The dual reactivity of this compound makes it an important building block for constructing more complex organic molecules beyond dyes, including those with potential applications in pharmaceuticals and agrochemicals. The two primary reaction types exploited are the reduction of the nitro group and the substitution of the chlorine atom.
Reduction of the Nitro Group: As mentioned, reducing the nitro group to an amine (1-chloro-7-aminonaphthalene) is a common transformation. This amine can then undergo a wide range of reactions, such as acylation, alkylation, or be used in the formation of heterocyclic rings.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, including amines, alkoxides, and thiols. This allows for the introduction of diverse functional groups at the C-1 position of the naphthalene ring, leading to a variety of multifunctional naphthalenes.
The table below summarizes the key transformations that establish this compound as a versatile building block.
| Reaction Type | Reagent(s) | Product Type |
| Nitro Group Reduction | Tin (Sn) and Hydrochloric Acid (HCl) or H₂ with Pd/C catalyst | 1-Chloro-7-aminonaphthalene |
| Nucleophilic Aromatic Substitution | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻) | 1-substituted-7-nitronaphthalenes |
These reactions enable chemists to use this compound as a starting material to build intricate molecular architectures with specific functionalities.
Precursor for Advanced Dyes and Pigments[22],[23],[1],
Applications in Material Science Research (e.g., Fluorescence Quenchers)
In material science, the properties of nitroaromatic compounds are harnessed for specific applications. Nitro groups are well-known for their ability to act as efficient fluorescence quenchers. nih.gov This characteristic is due to their strong electron-withdrawing nature, which can facilitate non-radiative decay pathways for excited-state molecules. nih.gov When a fluorescent molecule (fluorophore) is in proximity to a quencher like this compound, the energy from the fluorophore's excited state can be transferred to the quencher, preventing the emission of light (fluorescence).
This quenching effect makes nitronaphthalene derivatives, including this compound, useful in fundamental studies of molecular interactions and as components in sensor design. For instance, they can be incorporated into polymer matrices or linked to molecular probes to report on the local environment or the binding of an analyte. While 1-nitronaphthalene (B515781) itself has been used as a fluorescence quencher for mineral oils, the principle applies broadly to its derivatives. nih.gov
Contribution to Fundamental Research on Nitroaromatic Chemistry
This compound and related compounds are valuable subjects for fundamental research into the chemistry of nitroaromatic compounds. nih.gov The interplay between the electron-withdrawing nitro group and the halogen substituent on the aromatic ring influences the molecule's reactivity, electronic structure, and potential energy surfaces. acs.org
Studies on such molecules contribute to a deeper understanding of:
Reaction Mechanisms: They serve as model substrates for investigating nucleophilic aromatic substitution and the directing effects of different functional groups.
Photophysics: The study of nitronaphthalenes has been crucial in understanding the ultrafast intersystem crossing and other non-radiative decay processes that make most nitroaromatics non-fluorescent. nih.govacs.org Research aims to overcome this quenching to develop new types of fluorescent materials. nih.gov
Environmental Chemistry: Nitronaphthalenes are recognized as environmental contaminants, often originating from diesel exhaust. nih.govnih.gov Research into their microbial degradation, such as the catabolism of 1-nitronaphthalene by Sphingobium species, provides critical insight into the biochemical pathways for breaking down these persistent organic pollutants and the evolution of catabolic enzymes. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of chloronitronaphthalenes often involves multi-step processes with harsh reagents like fuming nitric and sulfuric acids, leading to significant waste and safety concerns. rsc.orgcanada.ca Future research must prioritize the development of novel and sustainable synthetic routes that are more efficient and environmentally benign. numberanalytics.comrsc.orgpurkh.com
Key areas for exploration include:
Catalytic Systems: Investigating novel catalysts to replace corrosive acids. For instance, solid acid catalysts could offer a recyclable and less hazardous alternative for the nitration step. Similarly, exploring phase transfer catalysts could enhance reaction rates and selectivity under milder conditions, as has been shown for the reduction of nitronaphthalenes. rsc.org
Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids or deep eutectic solvents, which are characterized by low volatility and high thermal stability. numberanalytics.com
Flow Chemistry: Implementing continuous flow reactors can improve safety, increase efficiency, and allow for better control over reaction parameters, facilitating easier scale-up. rsc.org
Alternative Reagents: Exploring milder and more selective chlorinating and nitrating agents to minimize the formation of unwanted isomers and byproducts. canada.ca For example, tandem reduction strategies have been developed for the selective conversion of nitroaromatics that could be adapted. mdpi.com
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes
| Parameter | Traditional Synthesis (e.g., Nitration/Chlorination) | Future Sustainable Synthesis |
|---|---|---|
| Reagents | Concentrated H₂SO₄, HNO₃, Cl₂ gas, FeCl₃ rsc.orgcanada.ca | Solid acid catalysts, phase transfer catalysts, biocatalysts, renewable feedstocks numberanalytics.compurkh.comrsc.org |
| Solvents | Acetic acid, chlorinated hydrocarbons | Ionic liquids, deep eutectic solvents, water, or solvent-free conditions numberanalytics.commdpi.com |
| Conditions | High temperatures, harsh acidic/corrosive environments rsc.org | Milder temperatures and pressures, neutral pH where possible numberanalytics.com |
| Waste Profile | High volume of acidic and chlorinated waste | Reduced waste (high atom economy), recyclable catalysts and solvents purkh.com |
| Safety | Risk of runaway reactions, handling of toxic/corrosive materials rsc.org | Improved process control (e.g., flow chemistry), use of less hazardous substances rsc.orgnumberanalytics.com |
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving 1-chloro-7-nitronaphthalene is fundamental to optimizing its use and predicting its behavior. The compound's functional groups, a reducible nitro group and a chlorine atom susceptible to nucleophilic substitution, are key to its reactivity. Future studies should aim for a more detailed mechanistic understanding beyond general principles.
For example, while nucleophilic aromatic substitution (SNAr) at the chlorine position is a primary reaction pathway, the precise influence of the nitro group's position at C-7 on the reaction kinetics and regioselectivity compared to other isomers warrants deeper investigation. Research could focus on:
Kinetic Studies: Performing detailed kinetic analyses of reactions with various nucleophiles (e.g., amines, alkoxides) to quantify substituent effects and determine activation energies.
Intermediate Trapping: Utilizing advanced techniques to detect and characterize transient intermediates and transition states, providing direct evidence for proposed mechanistic pathways.
Solvent Effects: Systematically studying the role of solvent polarity and hydrogen-bonding ability on reaction rates and mechanisms, as these factors can significantly alter reactivity. researchgate.net
Advanced Spectroscopic Probes for Real-Time Dynamics
To capture the transient events in the chemical reactions of this compound, advanced spectroscopic techniques are indispensable. While standard methods like NMR and FT-IR are used for product characterization, they often miss the short-lived species that define the reaction pathway. tandfonline.cominternationalscholarsjournals.com
Future research should leverage:
Femtosecond Transient Absorption Spectroscopy: This technique can monitor the excited-state dynamics on ultrafast timescales (femtoseconds to nanoseconds). researchgate.netacs.org Studies on related compounds like 1-nitronaphthalene (B515781) have used this to reveal extremely fast intersystem crossing, a process likely relevant to the photochemistry of the 1-chloro-7-nitro isomer. researchgate.netacs.org
Time-Resolved Fluorescence: Techniques like fluorescence up-conversion can track the decay of singlet excited states, providing crucial data on photophysical pathways that compete with chemical reactions. monash.edunih.gov
Terahertz Time-Domain Spectroscopy (THz-TDS): THz spectroscopy probes low-frequency vibrational modes, offering a unique fingerprint of molecular structure and intermolecular interactions, which could be used to differentiate isomers and study their photoreactivity. missouri.edu
In-situ Monitoring: Integrating spectroscopic probes (e.g., Raman, ESEM) directly into reaction vessels allows for real-time tracking of reactant consumption and product formation, enabling precise process optimization. numberanalytics.com
Integration of Multiscale Computational Approaches
Computational chemistry provides powerful predictive insights that can guide and interpret experimental work. For this compound, integrating various computational methods can build a comprehensive model of its properties and reactivity.
Future directions include:
Density Functional Theory (DFT): Applying DFT calculations to model electronic properties, predict spectroscopic signatures (IR, Raman, UV-Vis), and map potential energy surfaces for reactions. This can help identify the most likely sites for electrophilic or nucleophilic attack and calculate the energy barriers for different reaction pathways. researchgate.net
Time-Dependent DFT (TD-DFT): This method is essential for studying excited-state properties, as demonstrated in studies of 1-nitronaphthalene. researchgate.net It can help elucidate the photophysical processes, such as intersystem crossing, that are critical to understanding the compound's photostability and photoreactivity. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments (e.g., various solvents, interfaces), providing insights into solvation effects and conformational dynamics that influence reactivity.
Investigation of Degradation Pathways in Diverse Environmental Compartments
The presence of both chlorine and a nitro group on an aromatic ring makes this compound a compound of potential environmental concern, similar to other chloronitroaromatic compounds (CNACs) which are often listed as priority pollutants. asm.orgnih.gov Understanding its fate and persistence in the environment is a critical area for future research.
Key research questions to address include:
Biodegradation: Investigating whether microorganisms can degrade this compound under aerobic and anaerobic conditions. researchgate.netethz.ch Studies on similar compounds like 2-chloro-4-nitrophenol (B164951) have identified bacterial strains capable of using them as a carbon source. researchgate.netmdpi.com Research should aim to isolate such organisms, identify the metabolic pathways, and characterize the enzymatic processes involved (e.g., dioxygenases, reductases).
Photodegradation: Assessing the compound's stability under simulated solar radiation in aqueous and atmospheric conditions. The photochemistry of nitronaphthalenes can lead to the formation of reactive species like hydroxyl radicals, which has implications for its environmental transformation. a2bchem.com
Abiotic Degradation: Exploring non-biological degradation processes, such as reduction by naturally occurring minerals or zero-valent iron, which has been shown to be effective for other chlorinated nitroaromatics.
Toxicity of Metabolites: Identifying the intermediate and final products of degradation pathways is crucial, as some daughter products can be more toxic than the parent compound. mdpi.com Ecotoxicology tests on any identified metabolites will be essential for a complete environmental risk assessment.
Table 2: Potential Degradation Mechanisms and Research Focus
| Degradation Type | Potential Mechanism | Key Research Focus |
|---|---|---|
| Biodegradation | Reductive dechlorination, reduction of nitro group, ring cleavage by dioxygenases. asm.orgresearchgate.netethz.ch | Isolate and identify degrading microbial consortia/strains. Elucidate metabolic pathways and enzymes. Assess mineralization extent. |
| Photodegradation | Direct photolysis, reaction with photochemically produced reactive oxygen species (e.g., •OH). a2bchem.com | Determine quantum yields and degradation rates in air and water. Identify photoproducts. |
| Abiotic Degradation | Reductive transformation by minerals or zero-valent metals. | Investigate reaction kinetics and product formation in different environmental matrices (soil, sediment). |
Q & A
Q. What are the recommended synthetic routes for preparing 1-chloro-7-nitronaphthalene with high purity?
The synthesis typically involves nitration and halogenation steps. For nitronaphthalene derivatives, controlled nitration of naphthalene precursors (e.g., 1-chloronaphthalene) using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–10°C) minimizes byproducts like di-nitrated isomers . Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress with TLC or HPLC to optimize yield .
Q. How should researchers characterize the structural and electronic properties of this compound?
Use spectroscopic methods:
- NMR (¹H/¹³C) to confirm substitution patterns and assess electronic effects of nitro and chloro groups.
- IR spectroscopy to identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass spectrometry (EI/ESI) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .
Q. What are the critical storage conditions to prevent degradation of this compound?
Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to avoid photodegradation and moisture absorption. Conduct stability studies via periodic HPLC analysis to detect decomposition products (e.g., nitro group reduction or hydrolysis) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
- Comparative assays : Replicate studies using standardized models (e.g., in vitro human hepatocyte assays vs. rodent models) to assess interspecies variability.
- Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., epoxides) formed under varying conditions.
- Dose-response analysis : Apply Hill slope models to distinguish threshold effects from linear trends .
Q. How can researchers design environmentally sustainable degradation protocols for this compound?
- Photocatalysis : Test TiO₂ or ZnO nanoparticles under UV light to break aromatic rings and nitro groups.
- Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for nitroreductase activity. Monitor degradation intermediates via GC-MS.
- Life-cycle assessment (LCA) : Quantify energy efficiency and byproduct toxicity to optimize protocols .
Q. What advanced techniques quantify trace-level this compound in environmental matrices?
- SPME-GC-MS : Solid-phase microextraction coupled with GC-MS achieves detection limits <1 ppb in soil/water.
- HPLC-ECD : Electrochemical detection enhances sensitivity for nitroaromatics.
- Isotope dilution : Use deuterated analogs (e.g., 2-chloronaphthalene-d7) as internal standards to correct matrix effects .
Methodological Considerations
- Data validation : Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed databases to avoid misassignment .
- Controlled experimentation : Use fractional factorial designs to isolate variables (e.g., temperature, solvent polarity) influencing reaction outcomes .
- Ethical reporting : Disclose synthetic yields, purity metrics, and assay limitations to ensure reproducibility .
For further guidance on literature reviews or toxicological profiling, consult ATSDR protocols or systematic review frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
